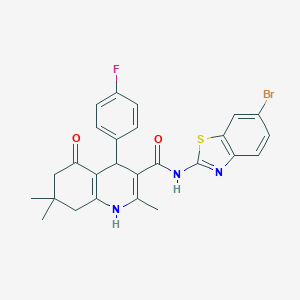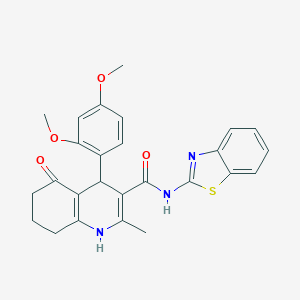![molecular formula C28H18F3N3O2S2 B304255 6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTP-T and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of MPTP-T is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding may lead to changes in the activity of these proteins or enzymes, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
MPTP-T has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. MPTP-T has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using MPTP-T in lab experiments is its high selectivity for certain proteins and enzymes. This selectivity allows researchers to target specific pathways or processes in the body, which can be useful for studying disease mechanisms or developing new drugs. However, one limitation of using MPTP-T is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research involving MPTP-T. One area of interest is the development of new fluorescent probes based on the structure of MPTP-T. These probes could be used to study a wide range of biological processes and could have applications in diagnostic imaging and drug development. Another potential direction for research is the development of new drugs based on the structure of MPTP-T. These drugs could be used to treat a variety of diseases and could have advantages over existing therapies. Overall, the unique properties of MPTP-T make it a promising compound for future scientific research.
合成法
The synthesis of MPTP-T involves the reaction of 4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of a base. The resulting product is then reacted with 4-methoxyaniline to form the final compound, MPTP-T. The synthesis of MPTP-T has been well documented in the literature and is considered to be a relatively straightforward process.
科学的研究の応用
MPTP-T has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of MPTP-T as a fluorescent probe for the detection of protein-protein interactions. MPTP-T has also been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
製品名 |
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
分子式 |
C28H18F3N3O2S2 |
分子量 |
549.6 g/mol |
IUPAC名 |
[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C28H18F3N3O2S2/c1-36-16-12-10-15(11-13-16)18-14-17(28(29,30)31)23-24(32)25(38-26(23)33-18)27(35)34-19-6-2-4-8-21(19)37-22-9-5-3-7-20(22)34/h2-14H,32H2,1H3 |
InChIキー |
WWOCLUOEBKBCCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






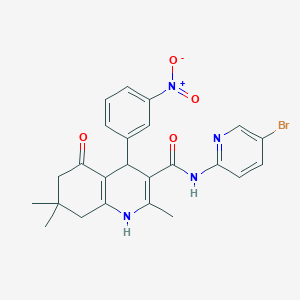

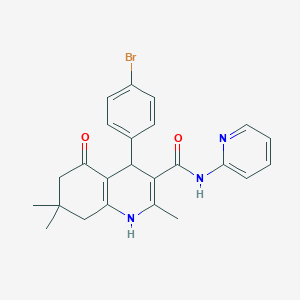
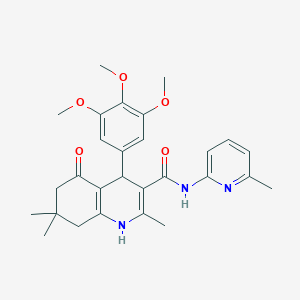

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
